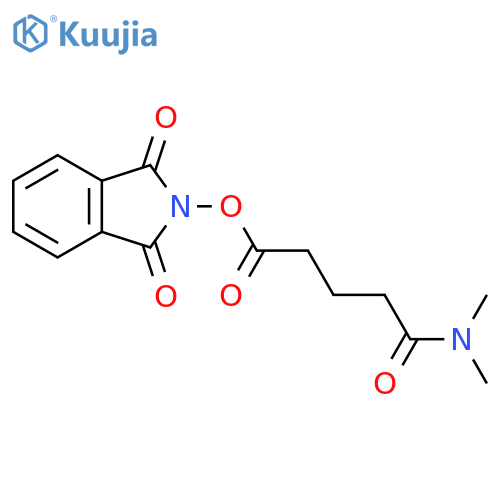Cas no 2248297-38-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate)
1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 4-(ジメチルカルバモイル)ブタノエートは、イソインドリン骨格とジメチルカルバモイル基を有する高度なエステル化合物です。この化合物は、医薬品中間体や有機合成における多機能なビルディングブロックとしての応用が期待されます。分子内に極性基を複数含むため、溶解性や反応性に優れ、官能基変換の幅広い設計が可能です。特に、カルバモイル基の存在により生体適合性材料や薬理活性分子の合成への適用が注目されています。安定性が高く、精密合成における高い再現性を特徴とし、研究開発分野での利用価値が高い化合物です。

2248297-38-1 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate 化学的及び物理的性質
名前と識別子
-
- EN300-6514414
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate
- 2248297-38-1
-
- インチ: 1S/C15H16N2O5/c1-16(2)12(18)8-5-9-13(19)22-17-14(20)10-6-3-4-7-11(10)15(17)21/h3-4,6-7H,5,8-9H2,1-2H3
- InChIKey: YEHFJFBDTSLUTR-UHFFFAOYSA-N
- ほほえんだ: O(C(CCCC(N(C)C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 304.10592162g/mol
- どういたいしつりょう: 304.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514414-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 10g |
$2638.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.5g |
$589.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.25g |
$564.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.05g |
$515.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 1g |
$614.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 2.5g |
$1202.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.1g |
$540.0 | 2023-05-31 | ||
| Enamine | EN300-6514414-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 5g |
$1779.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
2248297-38-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate) 関連製品
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
